molecular formula C9H19NO3 B2985147 1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol CAS No. 163340-08-7

1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol

Cat. No. B2985147
M. Wt: 189.255
InChI Key: ABMVJENDGPVRAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol” seems to be a complex organic molecule. It appears to contain an allyloxy group, a hydroxyethyl group, and a methylamino group attached to a propanol backbone .


Synthesis Analysis

While specific synthesis methods for “1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol” were not found, a related compound, 3-allyloxy-2-hydroxypropyl-cellulose, was synthesized using allyl glycidyl ether in aqueous alkaline solutions .

Scientific Research Applications

Polymer Modification and Synthesis

1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol plays a significant role in the modification and synthesis of polymers. A study by Cammas, Nagasaki, and Kataoka (1995) demonstrated its utility in the creation of well-defined poly(ethylene oxide)s (PEOs) through chemical modifications, highlighting its importance in tailoring polymer properties for specific applications (Cammas, Nagasaki, & Kataoka, 1995).

Organic Synthesis and Chemical Transformations

This compound is also integral in organic synthesis, facilitating the creation of various chemical structures. Wongsa et al. (2013) explored its application in synthesizing α-substituted 2-benzofuranmethamines, demonstrating its versatility in generating complex organic compounds (Wongsa et al., 2013). Dmitrieva et al. (2005) further illustrated its role in producing vinyl ethers containing an epoxy group, underscoring its contribution to creating valuable chemical intermediates (Dmitrieva et al., 2005).

Cardiovascular Drug Development

In the pharmaceutical domain, specifically in developing cardiovascular drugs, the structure of 1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol has been utilized. Rzeszotarski et al. (1983) synthesized a series of compounds related to this structure, evaluating their potential as beta-adrenoceptor blocking agents, which could have implications for treating heart diseases (Rzeszotarski et al., 1983).

Antimicrobial and Corrosion Inhibition

Bayramov et al. (2020) investigated its derivatives for their efficacy as acid corrosion inhibitors and antimicrobial additives, revealing its potential in industrial applications to protect metals and manage microbial contamination (Bayramov et al., 2020).

Catalysis and Chemical Reactions

The compound’s utility extends into catalysis and chemical reaction facilitation. Research by Deiner et al. (2003) on the reactions of 2-propen-1-ol on clean and O-covered Mo(110) surfaces points to its role in understanding and improving reaction selectivity in propene oxidation, a critical process in the chemical industry (Deiner et al., 2003).

properties

IUPAC Name

1-[2-hydroxyethyl(methyl)amino]-3-prop-2-enoxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-3-6-13-8-9(12)7-10(2)4-5-11/h3,9,11-12H,1,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMVJENDGPVRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC(COCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol

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